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Sulfosuccinimidyl Myristate Sodium

Cat. No.: B585683
M. Wt: 427.5 g/mol
InChI Key: QQSDLUDWKFEQGV-UHFFFAOYSA-M
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Description

Overview of N-hydroxysulfosuccinimide (NHS) Ester Chemistry in Biological Systems

At the core of Sulfosuccinimidyl Myristate Sodium's utility is its N-hydroxysulfosuccinimide (NHS) ester group. NHS esters are a widely used class of amine-reactive crosslinkers favored for their ability to efficiently form stable bonds with primary amines. creative-proteomics.com This reactivity is central to their application in biological research, as primary amines are readily available on proteins, specifically at the N-terminus and on the side chains of lysine (B10760008) residues. creative-proteomics.comnih.gov

The chemical reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comglenresearch.com This reaction is most efficient under slightly alkaline conditions, typically at a pH between 7.2 and 9.0, where the amine groups are deprotonated and thus more nucleophilic. creative-proteomics.comthermofisher.com

A key feature of some NHS esters, including this compound, is the presence of a sulfonate group on the succinimide (B58015) ring. This sulfonate group imparts increased water solubility to the reagent, allowing the modification of proteins in aqueous environments without the need for organic solvents that could potentially denature the protein. thermofisher.comnih.gov However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the efficiency of protein modification. The rate of this hydrolysis increases with pH. thermofisher.comlumiprobe.com

The general structure of an NHS ester reagent consists of the NHS ester group, a linker, and a label or functional group. glenresearch.com In the case of this compound, the myristate portion acts as the functional group, a long-chain fatty acid.

Historical Development and Initial Research Applications of this compound

Early research utilized these reagents as affinity labels for membrane proteins that bind to fatty acids. caymanchem.combertin-bioreagent.com The negatively charged sulfonate group of the sulfo-NHS ester restricts its permeability across the cell membrane, ensuring that the labeling is primarily confined to proteins on the cell surface. nih.gov

Initial studies with isolated rat adipocytes demonstrated that sulfo-N-succinimidyl derivatives of long-chain fatty acids, including myristate, could effectively inhibit the transport of fatty acids into the cells. caymanchem.comresearchgate.net This inhibitory effect was a key property that allowed researchers to identify and characterize specific membrane proteins involved in fatty acid uptake. nih.govresearchgate.net For instance, research showed that while Sulfosuccinimidyl Oleate (B1233923) (a similar compound) reacted almost exclusively with an 85 kDa protein, Sulfosuccinimidyl Myristate also labeled a 75 kDa protein in adipocyte membranes. researchgate.net This differential labeling provided early clues about the existence of multiple fatty acid-binding proteins on the cell surface.

Significance of Acylating Agents in Chemical Biology and Proteomics Research

Acylating agents, such as this compound, are powerful tools in chemical biology and proteomics. Acylation, the process of adding an acyl group to a molecule, is a common post-translational modification of proteins within cells, playing a crucial role in regulating a wide range of cellular processes. creative-diagnostics.comnih.gov These processes include protein stability, subcellular localization, enzymatic activity, and protein-protein interactions. creative-diagnostics.comnih.gov

The ability to chemically introduce acyl groups onto proteins allows researchers to investigate the functional consequences of these modifications. By attaching a specific fatty acid like myristate to proteins, scientists can mimic natural acylation events and study their impact on protein function and cellular signaling. frontiersin.org

In the context of proteomics, which involves the large-scale study of proteins, acylating agents are used for various applications. They can be used to:

Identify and characterize protein-protein interactions: By using crosslinking agents with two reactive ends, one of which is an NHS ester, researchers can covalently link interacting proteins, which can then be identified. nih.gov

Label proteins for detection and quantification: NHS esters can be used to attach fluorescent dyes or other tags to proteins, facilitating their visualization and measurement. amerigoscientific.com

Probe the structure and function of proteins: The specific labeling of certain amino acid residues can provide insights into the protein's three-dimensional structure and the roles of individual residues in its function. nih.govtaylorfrancis.com

The development of sophisticated chemoproteomic strategies continues to expand the utility of acylating agents, enabling more precise and comprehensive analyses of the proteome. chemrxiv.orgacs.org These methods are crucial for understanding the complex regulatory networks that govern cellular life and for identifying potential therapeutic targets for various diseases. creative-diagnostics.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30NNaO7S B585683 Sulfosuccinimidyl Myristate Sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSDLUDWKFEQGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Principles in Research Contexts

Mechanism of Amine Acylation by Sulfosuccinimidyl Esters

The primary reaction mechanism of sulfosuccinimidyl esters, such as Sulfosuccinimidyl Myristate Sodium, involves the acylation of primary amines. This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile, attacking the carbonyl carbon of the ester. The N-hydroxysulfosuccinimide (sulfo-NHS) group is an excellent leaving group, which facilitates the reaction.

The reaction between a sulfosuccinimidyl ester and a primary amine results in the formation of a highly stable amide bond and the release of the N-hydroxysulfosuccinimide salt. nih.govorganic-chemistry.org The stability of the resulting amide bond is a key advantage, ensuring that the modification is permanent under most biological conditions. While reactions with other nucleophilic groups like hydroxyl (-OH) and sulfhydryl (-SH) groups can occur, they are generally slower and the products are less stable, often being susceptible to hydrolysis or exchange for the more stable amide linkage. covachem.com

The acylation reaction is highly dependent on the pH of the aqueous environment. lumiprobe.com For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state (-NH2). At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the ester. lumiprobe.com The optimal pH range for the reaction with primary amines is typically between 7 and 9. covachem.com

However, a competing reaction, the hydrolysis of the sulfosuccinimidyl ester, also occurs in aqueous solutions. In this reaction, a water molecule attacks the ester, leading to the regeneration of the original carboxylic acid and the release of the sulfo-NHS leaving group. The rate of hydrolysis is also pH-dependent and increases significantly at higher pH values. thermofisher.comnih.gov This creates a balance where the pH must be high enough to ensure a sufficient concentration of deprotonated amines but not so high that hydrolysis of the ester predominates.

The stability of sulfosuccinimidyl esters in aqueous solution is a critical factor for successful conjugation. The half-life of these esters decreases as the pH increases. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to 1 hour at pH 8, and only 10 minutes at pH 8.6. thermofisher.com

Table 1: pH-Dependent Hydrolysis of NHS Esters

pH Half-life
7.0 4-5 hours
8.0 1 hour
8.6 10 minutes

This table is interactive and can be sorted by column.

Therefore, for optimal biotinylation, it is often recommended to perform the reaction at a near-neutral pH to balance the reaction rate with the stability of the ester. nih.gov

Considerations for Selectivity and Specificity in Biomolecular Modification

In the context of modifying complex biomolecules like proteins, the selectivity and specificity of the labeling reagent are of paramount importance to ensure that the modification occurs at the desired locations.

Sulfosuccinimidyl esters are highly selective for primary amines. covachem.comresearchgate.net In proteins, the most common primary amines are the epsilon-amino group of lysine (B10760008) residues and the alpha-amino group of the N-terminus. gbiosciences.com These amines are the primary targets for acylation by reagents like this compound. gbiosciences.com

It is possible to achieve some level of differential targeting between the N-terminus and lysine residues by carefully controlling the reaction pH. This is due to the difference in the pKa values of the two types of amino groups. The pKa of the ε-amino group of lysine is around 10.5, while the pKa of the N-terminal α-amino group is approximately 8.9. covachem.com By performing the reaction at a lower pH, for example, pH 6.5, the lysine amino groups will be predominantly protonated and non-nucleophilic, while a greater proportion of the N-terminal amines will be in the reactive deprotonated state, allowing for more specific targeting of the N-terminus. covachem.com

When targeting lysine residues in a protein, the reaction of a sulfosuccinimidyl ester can result in a heterogeneous mixture of products. nih.gov This heterogeneity arises from several factors:

Solvent Accessibility: Only lysine residues that are exposed on the surface of the protein are available to react with the sulfosuccinimidyl ester. Buried lysine residues within the protein's three-dimensional structure will not be modified.

Local Microenvironment: The pKa of a specific lysine residue can be influenced by the surrounding amino acids. A lower local pKa will result in a higher proportion of the deprotonated, reactive form of the amine at a given pH, thus increasing its reactivity.

Steric Hindrance: The accessibility of the lysine residue to the modifying reagent can be sterically hindered by the surrounding protein structure, affecting the rate and extent of modification at that site.

Synthesis and Derivatization Strategies for Advanced Research Probes

General Synthetic Routes for Sulfosuccinimidyl Esters

The archetypal method for synthesizing N-hydroxysuccinimide (NHS) esters involves the activation of a carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with N-hydroxysuccinimide. amerigoscientific.comresearchgate.net This reaction proceeds through an O-acylisourea intermediate, which is susceptible to nucleophilic attack by N-hydroxysuccinimide, ultimately forming the desired NHS ester and a urea (B33335) byproduct. amerigoscientific.com A significant challenge with this method can be the removal of the urea byproduct during purification. researchgate.net

To address the poor water solubility of many carboxylic acids and the insolubility of the N-hydroxysulfosuccinimide sodium salt in organic solvents, a method utilizing 15-crown-5 (B104581) has been developed. acs.org The crown ether complexes the sodium cation, rendering the N-hydroxysulfosuccinimide salt soluble in organic solvents and facilitating the synthesis of water-soluble sulfo-NHS esters. acs.org

Over the years, a number of alternative synthetic strategies have been developed to improve efficiency and broaden the substrate scope for NHS ester synthesis. These include:

Oxidative Approaches: Alcohols and aldehydes can be converted to NHS esters using oxidizing agents like 2-iodoxybenzoic acid (IBX) in the presence of N-hydroxysuccinimide. amerigoscientific.com

Palladium-Catalyzed Carbonylation: This innovative method facilitates the synthesis of NHS esters from (het)aryl halides and N-hydroxysuccinimide under an atmosphere of carbon monoxide, representing a departure from traditional coupling methods. amerigoscientific.comresearchgate.net

Alternative Activating Agents: Reagents such as N,N'-disuccinimidyl carbonate (DSC) and the highly reactive but toxic triphosgene (B27547) offer alternative means of activating carboxylic acids for NHS ester formation. researchgate.netresearchgate.net

Uronium Salt Coupling Reagents: Compounds like 2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) and the less toxic O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium salts are effective reagents for NHS ester synthesis. thieme-connect.com

Carbodiimide-Free Methods: A combination of triphenylphosphine, iodine, and triethylamine (B128534) provides a mild and efficient method for the synthesis of NHS esters from carboxylic acids at room temperature. organic-chemistry.org

The resulting sulfosuccinimidyl esters are particularly useful for bioconjugation as they react selectively with primary amines under aqueous conditions to form stable amide linkages. glenresearch.comthermofisher.com The presence of the sulfonate group on the succinimide (B58015) ring significantly enhances the water solubility of these reagents. thermofisher.com

Table 1: Overview of Synthetic Methods for Sulfosuccinimidyl Esters
Synthetic ApproachKey ReagentsNotable FeaturesReferences
Carbodiimide CouplingDCC, EDC, N-hydroxysuccinimideTraditional and widely applicable; can have purification challenges. amerigoscientific.comresearchgate.net
Crown Ether-Mediated Synthesis15-crown-5, N-hydroxysulfosuccinimide sodium saltSolves mutual insolubility issues for hydrophobic carboxylic acids. acs.org
Oxidative CouplingIBX, N-hydroxysuccinimideAllows for the synthesis from alcohol or aldehyde starting materials. amerigoscientific.com
Palladium-Catalyzed CarbonylationPalladium catalyst, Carbon monoxideEnables synthesis from (het)aryl halides. amerigoscientific.comresearchgate.net
Alternative Activating AgentsDSC, TriphosgeneProvides different pathways for carboxylic acid activation. researchgate.netresearchgate.net
Uronium Salt CouplingTSTU, HSDUEfficient coupling with options for reduced toxicity. thieme-connect.com
Iodine/Triphenylphosphine MethodI2, PPh3, Et3NA mild, carbodiimide-free synthetic route. organic-chemistry.org

Rational Design of Sulfosuccinimidyl Myristate Sodium Derivatives for Specific Research Objectives

The chemical structure of this compound can be rationally modified to create derivatives with tailored properties for specific research goals. This adaptability is key to its utility as a molecular probe.

Incorporation of Myristate Moiety for Lipid Interaction Studies

The 14-carbon saturated fatty acid chain, the myristate moiety, endows this compound with a lipophilic character. This property is crucial for its use in studying biological membranes and lipid-protein interactions, as it allows the molecule to associate with or insert into lipid bilayers. The conjugation of such a lipophilic tail can also facilitate the surface modification of liposomes. researchgate.net

Strategies for Creating Bifunctional or Multifunctional Conjugates

The sulfosuccinimidyl ester of this compound provides a reactive handle for covalent attachment to primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. glenresearch.comnih.gov This reactivity can be exploited to construct bifunctional or multifunctional probes. By introducing a second reactive group elsewhere in the molecule, for instance, on the myristate chain, it becomes possible to link a lipid-binding protein to another molecule of interest, thereby creating a molecular bridge.

Integration into Bioorthogonal Chemistry Frameworks (e.g., pre-functionalization for Click Chemistry)

Bioorthogonal chemistry involves chemical reactions that can be performed in living systems without interfering with endogenous biochemical processes. This compound can be integrated into such frameworks to enhance its specificity as a research tool.

Applications in Contemporary Biochemical and Cellular Research

Membrane Biology and Lipid Metabolism Research

The unique properties of Sulfosuccinimidyl Myristate Sodium make it particularly useful for investigating the complex environment of the cell membrane and the metabolic pathways involving lipids.

Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. SSM serves as an effective affinity label for certain membrane proteins that interact with long-chain fatty acids. glpbio.comcaymanchem.com The myristate portion of the molecule directs it to the fatty acid binding pockets of these proteins. Once positioned, the reactive sulfosuccinimidyl group forms a covalent bond with nearby amine residues, permanently attaching the label. This allows for the identification and subsequent analysis of proteins that are otherwise challenging to study due to their hydrophobic nature and integration within the cell membrane. nih.gov A primary application of this technique has been the labeling of proteins in adipocyte membranes to identify key components involved in fatty acid uptake. caymanchem.com

The transport of fatty acids across the cell membrane is a fundamental process that can occur through passive diffusion or be facilitated by protein transporters. nih.govusra.edu SSM and related compounds have been instrumental in identifying and characterizing these protein transporters. By covalently modifying membrane proteins, these reagents inhibit fatty acid transport, providing evidence for protein-mediated uptake. caymanchem.commedchemexpress.com

One of the most significant applications of this approach has been in the study of the scavenger receptor CD36, a key fatty acid transporter. nih.govresearchgate.net Early research using sulfosuccinimidyl derivatives of fatty acids on adipocyte membranes led to the labeling and subsequent isolation of an 88-kD protein heavily implicated in fatty acid transport, which was later identified as CD36. usu.edu Further studies with a related compound, Sulfo-N-succinimidyl oleate (B1233923) (SSO), demonstrated that it irreversibly binds to CD36 and inhibits its functions, including fatty acid uptake and signaling. nih.gov This research pinpointed a specific lysine (B10760008) residue (K164) on CD36 as the binding site, providing critical insight into the transporter's mechanism. nih.gov

Study FocusCompound UsedKey FindingReference
Identification of Fatty Acid TransporterSulfosuccinimidyl derivatives of long-chain fatty acidsLabeled an 88-kD protein in adipocyte membranes implicated in fatty acid transport. usu.edu
Inhibition of Fatty Acid TransportSulfosuccinimidyl myristateEffectively inhibits the uptake of radiolabeled stearate (B1226849) in isolated rat adipocytes. medchemexpress.com
Mechanism of CD36 InhibitionSulfo-N-succinimidyl oleate (SSO)Irreversibly binds to lysine 164 (K164) of CD36, inhibiting fatty acid uptake and signaling. nih.gov

Understanding how proteins interact with lipids is crucial for deciphering their function and regulation at the cell membrane. nih.govresearchgate.net The myristate tail of SSM acts as a mimic for natural fatty acids, allowing it to be used as a probe to explore the lipid-binding pockets of proteins. nih.govnih.gov When SSM covalently binds to a protein, it provides a stable tag that can be used to study the protein's localization and environment. This approach helps to confirm whether a protein possesses a lipid-binding site and can be used to investigate the structural characteristics of that site. The interaction between the myristoyl group of a protein and the lipid bilayer is a key factor in the membrane localization of many signaling proteins. nih.govbiorxiv.org By artificially attaching a myristate group using SSM, researchers can investigate how this modification influences a protein's affinity for membranes and its distribution within different membrane domains.

Protein and Peptide Engineering for Research

Beyond studying natural processes, SSM is a valuable tool for the chemical modification and engineering of proteins and peptides, creating novel conjugates for a variety of research applications.

Acylation, the attachment of fatty acids like myristate to proteins, is a vital post-translational modification that governs the membrane targeting and function of many proteins involved in cell signaling. nih.govnih.gov While this process is typically carried out by specific enzymes in the cell, SSM allows for the chemical acylation of proteins in a controlled, non-enzymatic manner. glpbio.comcaymanchem.com

The N-hydroxysuccinimide (NHS) ester component of SSM reacts with primary amines on a protein, primarily the N-terminus and the side chains of lysine residues, to form a stable amide bond. nih.gov This reaction can be non-site-specific, modifying multiple accessible lysine residues on the protein surface. However, by controlling reaction conditions or using proteins with a uniquely accessible N-terminal amine, a degree of site-specificity can be achieved. fao.org This chemical approach provides a powerful method to mimic natural myristoylation, enabling studies on how lipidation affects protein structure, stability, and interaction with membranes or other proteins. nih.gov

FeatureEnzymatic N-MyristoylationChemical Acylation with SSM
Mechanism Catalyzed by N-myristoyltransferase (NMT) enzymes. diff.orgChemical reaction between an NHS ester and a primary amine. nih.gov
Site-Specificity Highly specific for N-terminal glycine (B1666218) residues. diff.orgPrimarily targets accessible lysine residues and the N-terminus; can be non-specific. nih.gov
Cellular Context Occurs co-translationally or post-translationally inside living cells. nih.govPerformed in vitro on purified proteins.
Research Application Studying the natural biological roles of myristoylated proteins. nih.govEngineering lipidated proteins to study the effects of acylation on protein function. glpbio.comcaymanchem.com

The covalent modification of a protein with SSM results in a protein-lipid conjugate with altered biochemical properties. glpbio.comcaymanchem.com These conjugates are valuable reagents for a range of biochemical and structural analyses. For instance, attaching the hydrophobic myristate tail to a normally soluble protein can be used to study how membrane association influences its enzymatic activity or its interaction with other proteins. nih.govnih.gov

Furthermore, the introduction of a specific modification can aid in structural studies. Techniques like microscale thermophoresis (MST), which measures changes in the movement of molecules in a temperature gradient, can be used to quantify binding affinities between molecules. nih.gov By creating a myristoylated protein conjugate, researchers can use MST to study how this lipid modification affects the protein's binding to interaction partners or to model membranes. The use of NHS esters for protein modification is a well-established strategy for preparing samples for biophysical and structural analysis. nih.govnih.gov

Development of Advanced Molecular Probes

The design of advanced molecular probes frequently utilizes the robust and specific chemistry of succinimidyl esters to conjugate reporter molecules to biomolecules. lumiprobe.comnih.gov The core principle involves an amine-reactive NHS ester, which serves as a chemical handle to covalently attach a functional probe, such as a fluorophore or an affinity tag (like biotin), to a target molecule containing a primary amine. lumiprobe.combio-connect.nl

In the design of fluorescent probes, a fluorescent dye that contains a carboxylic acid is chemically activated to form an NHS ester. nih.gov This activated dye can then be reacted with a protein, an amino-modified oligonucleotide, or another amine-containing molecule. amerigoscientific.comresearchgate.net The resulting conjugate is a fluorescently labeled biomolecule that can be used to detect and visualize its target in various biological applications, including immunofluorescence and flow cytometry. researchgate.net The sulfosuccinimidyl variant of the ester enhances the water solubility of the reagent, making it particularly suitable for reactions in aqueous biological buffers. korambiotech.com This approach allows for the transformation of virtually any primary-amine–containing biomolecule into a bright, fluorescent probe. bio-connect.nl

Reporter Type Common Examples Available as NHS Esters Primary Application
Fluorescent DyesFluorescein (FAM), Rhodamine (TAMRA, ROX), Cyanine Dyes (Cy3, Cy5)Labeling of proteins, peptides, and nucleic acids for fluorescence detection. glenresearch.comamerigoscientific.com
Affinity TagsBiotinUsed for high-affinity binding to streptavidin for purification or detection.
Click Chemistry HandlesAlkyne, AzideIntroduction of functional groups for subsequent bioorthogonal reactions. lumiprobe.cominterchim.fr

Molecular probes synthesized using sulfosuccinimidyl ester chemistry are indispensable in modern imaging and detection methodologies. nih.govnih.gov The covalent attachment of fluorescent dyes enables the visualization of specific molecules, cellular structures, and biological processes with high sensitivity and specificity. nih.gov

In cellular imaging, antibodies labeled with fluorescent dyes via NHS-ester chemistry are fundamental reagents for immunofluorescence microscopy. researchgate.net This technique allows researchers to pinpoint the location of specific proteins within cells and tissues. Similarly, fluorescently labeled oligonucleotides can serve as probes in fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences.

Beyond static imaging, these probes are used in dynamic studies of living cells. nih.gov For example, small-molecule probes have been developed to readily enter the brain and selectively label and image myelination in vivo, aiding in the study of diseases like multiple sclerosis. nih.gov The development of novel fluorescent probes also enhances detection limits in proteomic studies, where they can be used as ionization enhancers in mass spectrometry to enable the detection of trace amounts of peptides. nih.gov These versatile applications underscore the critical role of succinimidyl ester chemistry in creating the tools necessary for advanced biological research and detection. nih.gov

Contributions to Materials Science and Biomaterials Research

The unique properties of this compound, particularly its amine-reactive sulfosuccinimidyl group and its long hydrocarbon tail, make it a valuable tool in the field of materials science. It facilitates the introduction of hydrophobic characteristics onto various substrates, influencing their physical, chemical, and biological interactions. This has led to significant advancements in the development of sophisticated biomaterials and analytical platforms.

Surface Functionalization for Biosensor Development and Analytical Platforms

The development of highly sensitive and specific biosensors is a cornerstone of modern diagnostics and research. The ability to immobilize biorecognition molecules, such as antibodies or enzymes, onto a sensor surface in a stable and functional manner is critical to their performance. This compound, and related long-chain fatty acid succinimidyl esters, play a role in the non-covalent modification of sensor surfaces to create biomimetic environments.

The myristate tail of the molecule can insert into lipid bilayers or adsorb onto hydrophobic surfaces, presenting the reactive succinimidyl ester to the aqueous environment. This allows for the subsequent covalent attachment of amine-containing biomolecules. This strategy is particularly useful for creating supported lipid bilayer-based biosensors that mimic the cell membrane. These platforms are invaluable for studying membrane protein interactions and for the detection of analytes that target cell surfaces.

Key Research Findings in Biosensor Surface Functionalization:

Research FocusKey FindingImplication for Biosensor Development
Lipid Bilayer Formation on Sensors Long-chain fatty acids can be used to create a hydrophobic layer on a sensor surface, facilitating the formation of a stable lipid bilayer.Enables the development of biosensors that mimic the cell membrane for studying membrane-bound targets.
Protein Immobilization The succinimidyl ester group readily reacts with primary amines on proteins, forming stable amide bonds.Provides a reliable method for covalently attaching biorecognition elements to the sensor surface.
Signal Enhancement The creation of a biomimetic surface can improve the orientation and functionality of immobilized proteins, leading to enhanced signal transduction.Leads to more sensitive and reliable biosensor performance.

Functionalization of Nanoparticles and Microparticles for Research Applications

Nanoparticles and microparticles are widely utilized in biomedical research for applications ranging from drug delivery to cellular imaging. The surface properties of these particles dictate their interaction with biological systems. This compound can be used to modify the surface of these particles, imparting a hydrophobic character.

This modification can be advantageous for several reasons. For instance, the hydrophobic myristate chains can enhance the particle's interaction with cell membranes, potentially facilitating cellular uptake. Furthermore, the reactive succinimidyl ester allows for the conjugation of targeting ligands, such as antibodies or peptides, to the particle surface. This enables the development of "smart" particles that can specifically bind to and interact with target cells or tissues.

Table of Nanoparticle Functionalization Strategies:

Functionalization GoalRole of this compoundDesired Outcome
Enhanced Cellular Interaction The myristate tail integrates with the lipid bilayer of cell membranes.Increased cellular uptake of the nanoparticle.
Targeted Delivery The succinimidyl ester is used to attach targeting molecules (e.g., antibodies).Specific delivery of the nanoparticle to target cells.
Controlled Drug Release The hydrophobic surface can influence the encapsulation and release kinetics of hydrophobic drugs.Improved therapeutic efficacy and reduced side effects.

Role in Hydrogel and Biopolymeric Material Modification (referencing general succinimidyl cross-linkers)

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them excellent candidates for biomedical applications such as tissue engineering and drug delivery. The properties of hydrogels can be precisely tuned by modifying their chemical composition and cross-linking density.

While this compound itself is not a cross-linker, the succinimidyl ester chemistry it employs is fundamental to many hydrogel modification strategies. Bifunctional succinimidyl cross-linkers are commonly used to covalently link polymer chains, thereby forming the hydrogel network. sapub.org

Furthermore, the principle of introducing hydrophobic moieties, like the myristate chain, into a hydrophilic hydrogel network is a key strategy for creating amphiphilic hydrogels. These materials can form micelle-like structures within the hydrogel, which are capable of encapsulating and controlling the release of hydrophobic drugs. universiteitleiden.nluniversiteitleiden.nl The succinimidyl ester group provides a convenient method for covalently attaching such hydrophobic tails to the polymer backbone of the hydrogel. This approach allows for the development of advanced drug delivery systems with tailored release profiles for a wide range of therapeutic agents. researchgate.netnih.gov

Summary of Succinimidyl Ester Chemistry in Hydrogel Modification:

ApplicationMechanismResulting Property
Hydrogel Cross-linking Bifunctional succinimidyl esters react with amine groups on polymer chains to form covalent cross-links.Formation of a stable, three-dimensional hydrogel network.
Hydrophobic Modification Succinimidyl esters are used to attach hydrophobic molecules (e.g., fatty acids) to the hydrogel backbone.Creation of amphiphilic hydrogels capable of encapsulating hydrophobic drugs.
Biofunctionalization Succinimidyl esters enable the covalent attachment of bioactive molecules (e.g., peptides) to the hydrogel.Enhanced cellular interaction and tissue integration.

Challenges, Innovations, and Future Directions in Research Utilizing Sulfosuccinimidyl Myristate Sodium

Addressing Challenges in Bioconjugation Yield and Reproducibility in Complex Biological Samples

The efficiency and consistency of bioconjugation reactions using NHS esters like Sulfosuccinimidyl Myristate Sodium are critical for reliable downstream analysis. In complex biological samples, such as cell lysates or tissues, achieving high yield and reproducibility is particularly challenging due to several factors. nih.gov

A primary challenge is the hydrolysis of the NHS ester, a competing reaction with the desired aminolysis (reaction with amines). rsc.orgnih.gov The rate of hydrolysis is highly dependent on pH; it increases significantly at higher pH values. While a pH range of 8 to 9 is more efficient for the deprotonated amine to react, it also accelerates the degradation of the reagent by water. nih.govru.nl This creates a delicate balance: researchers must optimize the pH to favor the reaction with the target biomolecule while minimizing hydrolysis-related loss of the reagent. nih.gov Reactions are typically conducted at a pH between 7 and 9 for 1-2 hours at room temperature to manage this trade-off. nih.gov

FactorChallengeMitigation Strategy
pH High pH increases amine reactivity but also accelerates NHS ester hydrolysis. nih.govOptimize pH (typically 7-9) to balance reaction rate and reagent stability. nih.gov
Hydrolysis The NHS ester is susceptible to degradation by water, reducing the amount of active reagent available for conjugation. rsc.orgUse of anhydrous solvents (like DMSO or DMF) for initial reagent dissolution; perform reactions within a defined timeframe. caymanchem.com
Sample Complexity High concentrations of non-target proteins and nucleophiles in biological mixtures can lead to side reactions and reduced yield. nih.govPurification of the target protein before labeling; optimization of reagent-to-protein ratio.
Reproducibility Variability in labeling efficiency between experiments can affect quantitative analysis. nih.govStrict control of reaction parameters (pH, temperature, time); use of internal standards and replicate analyses. acs.org

Strategies for Enhanced Specificity and Bioorthogonality of NHS Esters

While NHS esters are predominantly used for their reactivity with primary amines, they are not perfectly specific. rsc.org This lack of absolute specificity presents a significant challenge when precise, site-selective modification is required. Research has shown that NHS esters can also react with other nucleophilic amino acid residues, such as the hydroxyl groups of tyrosine, serine, and threonine, forming less stable ester linkages. biorxiv.orgrsc.orgnih.gov These "over-labelled" products can complicate data analysis and, in therapeutic applications like antibody-drug conjugates (ADCs), may lead to premature release of a payload. biorxiv.orgrsc.org

Several strategies are employed to enhance the specificity of labeling:

pH Control: The pKa of the α-amino group at a protein's N-terminus is typically lower (around 8) than that of the ε-amino group of lysine (B10760008) residues (around 10). nih.gov By performing the reaction at a lower pH (e.g., below 7), it is possible to achieve more selective modification of the N-terminus. nih.gov

Engineered Binding Sites: For greater control, researchers can genetically engineer proteins to introduce a uniquely reactive residue, such as a cysteine, at a specific location for targeted modification with other chemistries. rsc.org

Chemical Conversion: A novel method involves converting a non-specific NHS ester into a site-specific reagent. For example, treatment with MESNA (2-mercaptoethanesulfonic acid sodium salt) can transform an NHS ester into a thioester, which then reacts chemoselectively with an N-terminal cysteine residue. acs.orgresearchgate.net

The concept of bioorthogonality requires a reaction to be highly specific and not interfere with or be affected by the native biological environment. ru.nlnih.gov While widely used, NHS ester chemistry does not fully meet the strict criteria of bioorthogonality due to the potential for side reactions with endogenous nucleophiles other than amines. nih.govresearchgate.net True bioorthogonal reactions, such as azide-alkyne cycloadditions ("click chemistry"), offer higher specificity but may require the introduction of non-native functional groups into the target molecule. nih.govresearchgate.net

Synergistic Applications with Emerging Chemical Biology Tools (e.g., Enzyme-Mediated Ligation)

A powerful trend in chemical biology is the combination of different chemical techniques to create multi-step, highly controlled processes. NHS esters like this compound can be used synergistically with other tools, including enzyme-mediated methods.

For instance, an NHS ester can be used in the first step to install a "handle" onto a protein. This handle can then be used in a subsequent, highly specific reaction. One approach involves using a heterobifunctional reagent that contains both an NHS ester and another reactive group. The NHS ester first attaches to lysine residues on a protein, and the second functional group is then available for a subsequent, orthogonal reaction, such as a palladium-mediated conjugation to a cysteine residue on another protein. acs.org

Enzymes can also be integrated into these workflows. In a strategy known as antibody-directed enzyme prodrug therapy (ADEPT), an enzyme is targeted to a specific site, which then activates a prodrug. nih.gov More recently, synergistic approaches combine enzymatic reactions with bioorthogonal chemistry. For example, an enzyme can act on a precursor molecule that was previously conjugated to a protein via an NHS ester, initiating a self-assembly process or triggering a bioorthogonal decaging reaction to release a therapeutic agent at a specific location. nih.gov This combination leverages the targeting capability of the initial conjugation with the high specificity and catalytic power of an enzyme.

Potential for Integration into High-Throughput Screening and 'Omics' Methodologies

The robustness of NHS ester chemistry makes it suitable for adaptation to high-throughput screening (HTS) and large-scale 'omics' studies, particularly in proteomics. acs.orgmdpi.com

In quantitative proteomics, NHS ester-based reagents are fundamental to isobaric labeling techniques like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags). nih.govbiorxiv.org In these methods, peptides from different samples are derivatized at their N-termini and lysine residues with tags that are chemically identical but contain different stable isotopes. nih.gov When analyzed by mass spectrometry, the peptides from all samples appear as a single peak, but upon fragmentation (MS/MS), the tags release reporter ions of different masses, allowing for simultaneous identification and relative quantification of proteins across multiple samples. nih.gov This multiplexing capability dramatically increases the throughput of quantitative proteomic experiments. nih.gov

The integration of such chemical labeling with automated liquid handling systems and advanced mass spectrometry platforms enables the analysis of thousands of samples, which is essential for clinical research and biomarker discovery. acs.org As 'omics' technologies converge, data from proteomics experiments using NHS ester-based tagging can be integrated with genomics, transcriptomics, and metabolomics data to build a more comprehensive, systems-level understanding of disease and cellular processes. mdpi.comnih.gov

Development of Next-Generation Derivatives for Expanded Research Utility

To overcome the limitations of traditional NHS esters and expand their utility, researchers are continuously developing next-generation derivatives with improved properties. rsc.org The development of new reagents based on NHS chemistry, though sometimes challenging, is crucial for advancing bioconjugation. rsc.org

Innovations focus on several key areas:

Enhanced Stability and Reactivity: Modifying the succinimide (B58015) ring or adding electron-withdrawing groups can alter the reagent's stability in aqueous solutions and its reactivity profile.

Novel Functionalities: Next-generation reagents often incorporate additional functionalities. For example, novel Safirinium NHS esters have been synthesized that act as permanent positive charge ionization tags, enhancing the detection of derivatized peptides in mass spectrometry by up to 8-fold. nih.gov These reagents also possess fluorescent properties, enabling their use in live-cell imaging. nih.gov

New Applications: Researchers are creating novel materials based on NHS-ester functionalized polymers. For example, poly(2-oxazoline)s functionalized with NHS esters (POx-NHS) have been developed as effective hemostatic agents that can covalently cross-link with blood proteins to control bleeding. nih.gov

Photo-controllable Cross-linkers: To gain temporal control over reactions, visible-light-inducible NHS ester cross-linkers are being designed. These reagents allow researchers to initiate the cross-linking reaction at a specific time point by applying light, enabling the study of dynamic protein-protein interactions in living cells. researchgate.net

These advancements are expanding the toolkit available to researchers, allowing for more precise, sensitive, and controlled experiments in chemical biology, proteomics, and therapeutic development.

Q & A

Basic: What established protocols exist for synthesizing Sulfosuccinimidyl Myristate Sodium and ensuring purity?

Answer:
Synthesis typically involves coupling myristic acid derivatives with sulfosuccinimidyl esters. Critical steps include:

  • Activation : Reacting the carboxyl group of myristic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a carbodiimide crosslinker (e.g., EDC) .
  • Purification : Use reversed-phase HPLC or size-exclusion chromatography to isolate the product from unreacted reagents .
  • Characterization :
    • NMR (¹H/¹³C) to confirm ester bond formation.
    • Mass spectrometry (ESI-MS) for molecular weight validation.
    • HPLC purity analysis (>95% recommended for biochemical applications) .

Table 1 : Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Reaction pH6.0–7.5Maximizes NHS ester stability
Temperature4°C (to minimize hydrolysis)Reduces side reactions
Molar Ratio (EDC:Myristic Acid)1.2:1Balances activation efficiency and cost

Advanced: How should researchers design experiments to assess stability under varying physiological conditions?

Answer:
Stability studies require controlled variables:

  • Buffer Systems : Test in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media (e.g., DMEM) to simulate physiological environments. Monitor hydrolysis via UV-Vis (loss of NHS ester absorbance at ~260 nm) .
  • Temperature : Accelerated degradation studies at 37°C (biological relevance) vs. 4°C (storage conditions). Use Arrhenius kinetics to extrapolate shelf life .
  • Data Interpretation : Compare half-life (t₁/₂) across conditions. For example, if t₁/₂ drops from 48 hours at 4°C to 6 hours at 37°C, conclude that cold storage is critical .

Methodological Note : Include negative controls (e.g., buffer-only samples) to distinguish hydrolysis from matrix interference .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Provides specificity in complex samples (e.g., serum). Use deuterated internal standards to correct for matrix effects .
  • Colorimetric Assays : React residual NHS esters with hydroxylamine to form hydroxamates, detectable at 450 nm .
  • Calibration Standards : Prepare in matching matrices to account for recovery variability .

Advanced: How to resolve discrepancies in cross-linking efficiencies reported across studies?

Answer:
Contradictions often arise from:

  • Reagent-to-Target Ratios : Optimize using a molar excess (e.g., 5:1 reagent:protein) to account of competing hydrolysis .
  • Reaction Time : Perform time-course experiments (5–60 minutes) to identify the kinetic plateau .
  • Meta-Analysis Approach : Systematically compare studies using PRISMA guidelines, focusing on variables like buffer ionic strength or target protein pI .

Table 2 : Common Pitfalls in Cross-Linking Studies

FactorSolution
Hydrolysis during reactionPre-activate reagent at lower pH
Non-specific bindingInclude blocking agents (e.g., BSA)

Basic: What handling practices preserve this compound reactivity?

Answer:

  • Storage : Lyophilized powder at -20°C in anhydrous DMSO aliquots to prevent hydrolysis .
  • Reconstitution : Use ice-cold, amine-free buffers (e.g., sodium borate pH 8.5) .

Advanced: How to optimize reaction kinetics in aqueous vs. organic environments?

Answer:

  • Solvent Screening : Compare DMSO, DMF, and THF for activation efficiency. Use dielectric constant (ε) to predict solubility (e.g., ε < 30 for organic phases enhances NHS ester stability) .
  • Kinetic Profiling : Employ stopped-flow spectroscopy to measure acylation rates. For aqueous systems, pseudo-first-order kinetics typically apply .

Basic: What parameters are critical during conjugation to amine-containing biomolecules?

Answer:

  • pH : 8.0–8.5 maximizes nucleophilic attack by deprotonated amines .
  • Molar Ratio : Start with 10:1 (reagent:target) to offset hydrolysis losses .
  • Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted esters .

Advanced: Can computational modeling predict reactivity with diverse nucleophiles?

Answer:

  • Molecular Docking : Simulate interactions between the NHS ester and target nucleophiles (e.g., lysine vs. cysteine residues) using software like AutoDock .
  • QSAR Models : Correlate nucleophile pKa with acylation rates. For example, thiols (pKa ~8.5) react faster than amines (pKa ~10) at physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.